(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone
Overview
Description
(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]pyrazine core with a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[1,2-a]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The trimethoxyphenyl group is then introduced via a coupling reaction, such as a Friedel-Crafts acylation, under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that favor the formation of the target compound while minimizing by-products. Scale-up processes would also consider factors such as cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with biological targets. Its structural features may enable it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological systems.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may contribute to the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Shares the pyrrolo[1,2-a]pyrazine core but lacks the trimethoxyphenyl group.
3,4,5-trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but lacks the pyrrolo[1,2-a]pyrazine core.
1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives: Similar core structure with different substituents.
Uniqueness
The uniqueness of (1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone lies in its combination of the pyrrolo[1,2-a]pyrazine core with the trimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-6-7-15-13(2)21(9-8-20(12)15)19(22)14-10-16(23-3)18(25-5)17(11-14)24-4/h6-7,10-11,13H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOMGQCFCQHCKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.